molecular formula C8H7ClN2 B1386575 7-Chloro-2-methylimidazo[1,2-a]pyridine CAS No. 1086376-53-5

7-Chloro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1386575
CAS No.: 1086376-53-5
M. Wt: 166.61 g/mol
InChI Key: BAJGSKUHHVZENM-UHFFFAOYSA-N
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Description

7-Chloro-2-methylimidazo[1,2-a]pyridine is a functionalized derivative of the imidazo[1,2-a]pyridine heterocycle, a scaffold recognized as a privileged structure in medicinal chemistry due to its significant presence in pharmacologically active compounds . This core structure is found in several marketed drugs and is a subject of intense research for developing new therapeutic agents . The specific chloro and methyl substituents on this fused bicyclic ring system make it a valuable intermediate for further chemical exploration, including C-3 functionalization to create novel compounds with enhanced properties . The imidazo[1,2-a]pyridine scaffold demonstrates a broad spectrum of biological activities. Notably, its analogues are being actively investigated as potent inhibitors for the treatment of tuberculosis (TB), particularly against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . These compounds often target the QcrB subunit of the cytochrome bcc complex, a key component in the mycobacterial oxidative phosphorylation pathway, disrupting energy production and proving fatal to the bacterium . Beyond anti-TB applications, this chemical class is also being studied for its potential in anticancer research , antiviral agents , and as cholinesterase inhibitors relevant to neurodegenerative diseases . As such, this compound serves as a critical building block for researchers in drug discovery aiming to synthesize and optimize new candidates for various biological targets. Notice: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJGSKUHHVZENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-53-5
Record name 7-chloro-2-methylimidazo[1,2-a]pyridine
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Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions may yield various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

Pharmaceutical Development

7-Chloro-2-methylimidazo[1,2-a]pyridine is primarily investigated for its potential in developing new pharmaceuticals. It has shown promise in treating various diseases, particularly:

  • Antimicrobial Activity : The compound exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). It interacts with enzymes and proteins essential for the survival of Mycobacterium tuberculosis, demonstrating inhibitory effects against these strains .
  • Antitumor Activity : Derivatives of this compound have been evaluated for anticancer properties. Studies indicate promising results against various cancer cell lines, including breast cancer (MCF-7), with notable cytotoxicity .

Food Safety Testing

In analytical chemistry, this compound is utilized to detect potential carcinogenic compounds in food products. This application is crucial for ensuring consumer safety and compliance with health regulations .

Biochemical Research

The compound is employed in biochemical studies focusing on enzyme inhibition and metabolic pathways. This research provides insights into disease mechanisms and potential therapeutic strategies .

Material Science

Researchers explore this compound for its properties in developing novel materials, particularly polymers that require specific thermal and mechanical characteristics .

Case Study 1: Antitubercular Efficacy

A study highlighted the structure–activity relationship (SAR) of modified imidazo[1,2-a]pyridine scaffolds which enhanced efficacy against MDR-TB while maintaining low cytotoxicity in human cell lines. This research emphasizes the importance of functional group modifications in improving therapeutic outcomes .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In silico studies indicated that certain derivatives of this compound exhibited strong binding affinities to the ACE2 receptor and spike protein of SARS-CoV-2. This suggests potential applications as therapeutic agents in COVID-19 treatment protocols .

Research Findings Summary Table

Application AreaKey FindingsReference
Pharmaceutical DevelopmentEffective against MDR-TB and XDR-TB; anticancer properties
Food Safety TestingDetection of carcinogenic compounds in food
Biochemical ResearchInsights into enzyme inhibition and metabolic pathways
Material ScienceDevelopment of polymers with specific properties

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methylimidazo[1,2-a]pyridine is unique due to the presence of the chlorine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or its utility in material science .

Biological Activity

7-Chloro-2-methylimidazo[1,2-a]pyridine (7-Cl-2-MeImPy) is a heterocyclic compound of the imidazo[1,2-a]pyridine family, recognized for its significant biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure comprising both imidazole and pyridine rings. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position enhances its reactivity and biological profile. Its molecular formula is C₉H₈ClN₂.

Antimicrobial Activity

Research has shown that 7-Cl-2-MeImPy exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound's mechanism involves binding interactions with bacterial targets, leading to inhibition of bacterial growth. Studies indicate that analogues of imidazo[1,2-a]pyridine can function through various biochemical pathways, including enzyme inhibition and alterations in gene expression related to bacterial resistance mechanisms .

Apoptosis Induction

In addition to its antimicrobial properties, 7-Cl-2-MeImPy has been studied for its potential to induce apoptosis in cancer cells. The compound may influence apoptotic pathways by interacting with Bcl-2 family proteins, which regulate mitochondrial membrane permeability and cytochrome c release—key events in the intrinsic pathway of apoptosis .

Pharmacokinetics

The pharmacokinetic profile of 7-Cl-2-MeImPy has been evaluated in several studies. It demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) properties. For instance, one study highlighted that certain derivatives exhibited compatibility with once-daily dosing regimens due to their metabolic stability .

Case Studies

  • Activity Against MDR-TB : A study reported that derivatives of imidazo[1,2-a]pyridine showed MIC (Minimum Inhibitory Concentration) values as low as 0.07 μM against MDR-TB strains. These findings underscore the potential of 7-Cl-2-MeImPy as a lead compound for developing new anti-TB therapies .
  • Cytotoxicity Evaluation : In vitro tests demonstrated that 7-Cl-2-MeImPy and its analogues exhibited low cytotoxicity against various human cell lines (e.g., VERO, HeLa), with IC₅₀ values greater than 128 μM, indicating a favorable safety profile for further development .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds within the imidazo[1,2-a]pyridine family:

Compound NameStructural FeaturesBiological Activity
This compound Chlorine at position 7; Methyl at 2Antimicrobial against MDR-TB; Apoptosis induction
Zolimidine Additional functional groupsAntidepressant effects
4-Methylimidazo[1,2-a]pyridine Methyl group at position 4Antimicrobial properties
7-Bromo-2-methylimidazo[1,2-a]pyridine Bromine instead of chlorine at position 7Similar anticancer activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-2-methylimidazo[1,2-a]pyridine, and how are they optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 7-chloroimidazo[1,2-a]pyridine derivatives can be prepared by reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., chloroacetone) under reflux conditions . Optimization includes adjusting reaction time, solvent (e.g., 1,2-dimethoxyethane), and temperature. Post-synthetic purification via column chromatography and recrystallization ensures purity, as validated by NMR (e.g., δ 9.04 ppm for aromatic protons in DMSO-d6) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Structural characterization relies on multi-spectral analysis:

  • 1H/13C NMR : Aromatic protons and carbons are identified via characteristic shifts (e.g., δ 8.46 ppm for imidazole protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 153) .
  • X-ray crystallography : Resolves solid-state conformation, hydrogen bonding (e.g., C–H⋯H–C interactions), and crystal packing .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how are they evaluated?

  • Methodological Answer : These derivatives exhibit anxiolytic, antibacterial, and neuroleptic properties . Activity is assessed via:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests for antibacterial activity against Gram-positive/negative strains .
  • Receptor binding studies : Radioligand displacement assays (e.g., for benzodiazepine receptors) using fluorescent probes .

Advanced Research Questions

Q. How can researchers address contradictory data in the pharmacological efficacy of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. To resolve this:

  • Dose-response curves : Establish EC50/IC50 values under standardized conditions (pH, temperature) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing chloro with nitro groups) and compare activity .
  • Meta-analysis : Cross-reference published data while controlling for methodological differences (e.g., cell lines, solvent effects) .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., carboxylic acid) at non-critical positions .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance aqueous solubility .
  • LogP optimization : Adjust substituents to achieve a LogP between 2–5, as computed via software like MarvinSuite .

Q. How are computational methods applied to design novel this compound analogs with enhanced binding affinity?

  • Methodological Answer :

  • Molecular docking : Screen analogs against target proteins (e.g., GABA-A receptors) using AutoDock Vina .
  • QSAR modeling : Correlate electronic (e.g., Hammett σ) or steric descriptors with activity data .
  • DFT calculations : Predict stability and reactivity of intermediates (e.g., Hirshfeld surface analysis for intermolecular interactions) .

Experimental Design & Troubleshooting

Q. What are common pitfalls in synthesizing this compound, and how are they mitigated?

  • Methodological Answer :

  • Low yield : Often due to side reactions (e.g., dimerization). Mitigation includes slow reagent addition and inert atmospheres .
  • Impurities : Remove unreacted starting materials via gradient elution in HPLC .
  • Scale-up challenges : Optimize microwave-assisted synthesis for higher throughput .

Q. How do researchers validate the environmental safety of this compound during disposal?

  • Methodological Answer :

  • Ecotoxicity assays : Test acute toxicity on Daphnia magna or algae .
  • Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions .
  • Waste handling : Collaborate with certified agencies for incineration or chemical neutralization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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